molecular formula C3H3BrN2 B042342 4-Bromo-1H-pyrazole CAS No. 2075-45-8

4-Bromo-1H-pyrazole

Cat. No. B042342
CAS RN: 2075-45-8
M. Wt: 146.97 g/mol
InChI Key: WVGCPEDBFHEHEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-bromo-1H-pyrazole derivatives involves various chemical reactions. For instance, N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives can be synthesized by reacting primary and secondary amines with the tosylates of 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative, showing significant analgesic activity in mice among other activities (Bondavalli et al., 1988).

Molecular Structure Analysis

Studies on 4-bromo substituted 1H-pyrazoles have shown that tautomerism in these compounds can vary between solid states and solutions, with 3-bromo tautomers predominantly present in both conditions. This behavior has been analyzed through multinuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into their structural characteristics (Trofimenko et al., 2007).

Chemical Reactions and Properties

Copper(I)-catalyzed cycloaddition of alkynes with 4-bromosydnones provides a method for synthesizing a wide range of bromopyrazoles, showcasing the compound's versatility in forming polyfunctionalized pyrazoles through palladium-catalyzed cross-coupling reactions (Decuypère et al., 2015).

Physical Properties Analysis

The crystallographic data for 4-bromo-1H-pyrazole, among other halogenated 1H-pyrazoles, has been detailed, revealing differences in structural motifs and providing a comprehensive understanding of their physical properties (Rue et al., 2023).

Chemical Properties Analysis

The synthesis, crystal structure, and DFT study of specific derivatives like 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have shed light on the chemical properties of 4-bromo-1H-pyrazole derivatives, including their molecular structure characteristics and conformations revealed by DFT, indicating the molecule's stability and potential for various chemical applications (Yang et al., 2021).

Scientific Research Applications

  • Starting Material for Further Functionalization : 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole serves as a valuable starting material for further functionalization and potential precursors for condensed systems involving a ring-oxygen atom (Kleizienė et al., 2009).

  • Synthesis of New Fused Heterocycles : It can be used for the efficient, facile, and green synthesis of new fused heterocycles with biological activities like antioxidant, antibacterial, and antifungal properties (El‐Borai et al., 2016).

  • Pre-catalyst for Suzuki-Miyaura Coupling Reactions : 4-Bromo-1H-pyrazole complexes are efficient pre-catalysts for Suzuki-Miyaura coupling reactions, and their nano-particles play an important role in catalysis (Sharma et al., 2013).

  • Anti-Cancer Activity : It has shown in-vitro anti-cancer activity against various human cancer cell lines, including hepatocellular carcinoma, breast cancer, lung carcinoma, prostatic cancer, and colon carcinoma (Srour et al., 2018).

  • Selective CDK9 Inhibitor : Derivatives of 4-Bromo-1H-pyrazole can potentially be used as selective CDK9 inhibitors (Tomanová et al., 2017).

  • Pharmacological Activities : Derivatives exhibit remarkable depressant, antiarrhythmic, and analgesic activities in mice and rats, as well as moderate hypotensive, bradycardic, and antiinflammatory activities (Bondavalli et al., 1988).

  • Antimicrobial Properties : 4-Bromo-1H-pyrazole derivatives show potent antimicrobial properties, with inhibitory effects against pathogenic yeast (Candida albicans) and pathogenic mold (Aspergillus) (Farag et al., 2008).

  • Synthesis of Vicinally Disubstituted Pyrazoles : It can be metallated regioselectively to give various vicinally disubstituted pyrazoles (Heinisch et al., 1990).

  • Chemoselective Synthesis of 4-Trifluoromethyl Pyrazoles : Useful in scientific research for their excellent regioselectivity and moderate to excellent yields (Lu et al., 2019).

  • Activity Against Bcr-Abl T315I Mutant : Derivatives showed activity against the Bcr-Abl T315I mutant, and in vivo studies showed a 50% reduction in tumor volumes in mice (Radi et al., 2013).

  • Study of Tautomerism : The tautomerism of 4-bromo-1H-pyrazoles has been studied by multinuclear magnetic resonance spectroscopy and X-ray crystallography (Trofimenko et al., 2007).

Safety And Hazards

4-Bromo-1H-pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

4-bromo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3BrN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGCPEDBFHEHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174826
Record name 4-Bromopyrazole
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Molecular Weight

146.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-pyrazole

CAS RN

2075-45-8
Record name 4-Bromopyrazole
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Record name 4-Bromopyrazole
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Record name 4-Bromopyrazole
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Record name 4-Bromo-1H-pyrazole
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Record name 4-BROMOPYRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
S Jana, V Gayathri, D Samanta, SN Jaisankar - Polymer Bulletin, 2023 - Springer
… mol of 4-bromo-1H-pyrazole-blocked-isocyanates (0.2 g) and 4.27 × 10 −… 4-bromo-1H-pyrazole-blocked TDI, and Table 2 shows the synthesis of polyurethane from 4-bromo-1H-pyrazole…
Number of citations: 0 link.springer.com
MÁ García, P Cabildo, RM Claramunt, E Pinilla… - Inorganica Chimica …, 2010 - Elsevier
… , 3(5)-phenyl-4-chloro-1H-pyrazole (6), 3(5)-phenyl-4-bromo-1H-pyrazole (1), and 3(5)-p-chlorophenyl-4-bromo-1H-pyrazole (8) is discussed in relation to their 3-phenyl (a)/5-phenyl (b) …
Number of citations: 19 www.sciencedirect.com
M Pejic, S Popp, M Bolte, M Wagner… - … für Naturforschung B, 2014 - degruyter.com
… An alternative and more convenient synthesis of 4a: 4Bromo-1H-pyrazole (6.69 g, 45.52 mmol) was dissolved in 50mL THF and the solution was cooled to −78 ◦C. This solution was …
Number of citations: 7 www.degruyter.com
S Jana, P Ramar, D Samanta… - … Science, Part A, 2021 - Taylor & Francis
… In the present work, HMDI was reacted with 4-bromo-1H-pyrazole as a blocking agent to form a … Scheme 2 describes the reactions of 4-bromo-1H-pyrazole-blocked-HMDI with polyols. …
Number of citations: 4 www.tandfonline.com
LJK Cook, R Kearsey, JV Lamb, EJ Pace, JA Gould - Tetrahedron Letters, 2016 - Elsevier
… This facile route gives yields in excess of 95% for both 4-bromo-1H-pyrazole and 4-bromo-3,5-dimethyl-1H-pyrazole precursors. The formation of the corresponding 4-(1H-pyrazol-4-yl)…
Number of citations: 6 www.sciencedirect.com
R Romagnoli, P Oliva, MK Salvador… - European Journal of …, 2019 - Elsevier
… monobromination at the 4-position of the pyrazole nucleus of compounds 9 and 10a-c with N-bromosuccinimide (NBS) in DMF furnished the corresponding 3-aryl-4-bromo-1H-pyrazole …
Number of citations: 19 www.sciencedirect.com
R Mazeikaite, J Sudzius, G Urbelis… - Arkivoc, 2014 - pdfs.semanticscholar.org
A convenient synthetic route for preparation of valuable synthetic intermediates-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed. During this work protection …
Number of citations: 3 pdfs.semanticscholar.org
R Katoch‐Rouse, AG Horti - Journal of Labelled Compounds …, 2003 - Wiley Online Library
… of 18F labeled NIDA-42033 by no-carrier-added nucleophilic ½18F fluorination of NIDA-42055, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)4-bromo-1H-pyrazole-3-…
G Kaur, D Utreja, N Jain, NK Dhillon - Russian Journal of Organic …, 2020 - Springer
… A mixture of 4-bromo-1H-pyrazole (6, 5.26 mmol), tetrabutylammonium hydrogen sulfate, and alkyl halide 8a–8c (160 mmol) in a round-bottom flask was cooled to 0C, and 50% …
Number of citations: 21 link.springer.com
CB Aakeröy, EP Hurley, J Desper - Crystal growth & design, 2012 - ACS Publications
… Synthesis of 4-Bromo-1H-pyrazole:3,5-dinitrobenzoic Acid (1:1) To a vial, 4.3 mg (0.029 mmol) of 4-bromo-1H-pyrazole was added along with 1 mL of methanol. To a separate vial, 6.1 …
Number of citations: 18 pubs.acs.org

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